Zenvia - 634202-74-7

Zenvia

Catalog Number: EVT-1576638
CAS Number: 634202-74-7
Molecular Formula: C38H49N3O3
Molecular Weight: 595.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zearalenone, commonly referred to as Zenvia, is a mycotoxin produced by various species of fungi, particularly those in the genus Fusarium. It is primarily known for its estrogenic effects and is often found in agricultural products, such as grains and cereals, leading to significant concerns regarding food safety and animal health. Zearalenone is classified as a non-steroidal estrogen and is structurally related to the hormone estradiol.

Source

Zearalenone is predominantly produced by Fusarium graminearum and Fusarium culmorum, which are commonly found in soil and on crops. The mycotoxin can contaminate various cereals, including corn, wheat, and barley, especially under conditions of high humidity and temperature during storage. Its presence in food products poses risks to both human health and livestock.

Classification

Zearalenone is classified as a mycotoxin and an endocrine disruptor due to its ability to mimic estrogen. It falls under the category of fusariotoxins, which are secondary metabolites produced by fungal pathogens. Regulatory bodies have established maximum allowable limits for zearalenone in food products to mitigate health risks.

Synthesis Analysis

Methods

  1. Oxime Active Ester Method: This involves the conversion of zearalenone into an oxime derivative followed by coupling with a protein carrier, such as bovine serum albumin (BSA), to create immunogens for antibody production.
  2. Condensation Mixed Anhydride Method: This method utilizes mixed anhydrides for the formation of zearalenone derivatives that can be used in immunoassay development.
  3. Formaldehyde Method: Involves using formaldehyde in the synthesis process to modify zearalenone for improved immunogenicity.
  4. 1,4-Butanediol Diglycidyl Ether Method: This method employs glycidyl ethers to enhance the reactivity of zearalenone derivatives for immunogen synthesis .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and purity. Characterization techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and gel electrophoresis (SDS-PAGE) are employed to confirm successful synthesis and assess the immunogenic properties of the resulting compounds.

Molecular Structure Analysis

Structure

Zearalenone has a complex molecular structure characterized by a phenolic ring system with hydroxyl groups that contribute to its biological activity. Its chemical formula is C₁₈H₂₄O₃, with a molecular weight of 284.39 g/mol.

Data

  • Molecular Formula: C₁₈H₂₄O₃
  • Molecular Weight: 284.39 g/mol
  • Structural Features: The compound features a lactone ring and multiple hydroxyl groups that facilitate its interaction with estrogen receptors.
Chemical Reactions Analysis

Reactions

Zearalenone undergoes various chemical reactions that can alter its structure and biological activity:

  1. Hydrolysis: In aqueous environments, zearalenone can hydrolyze to form less active metabolites.
  2. Conjugation Reactions: Zearalenone can conjugate with glucuronic acid or sulfate in biological systems, affecting its solubility and excretion rates.
  3. Reduction Reactions: The presence of reducing agents can lead to the formation of reduced derivatives that may exhibit altered biological activities.

Technical Details

The reactivity of zearalenone is influenced by its functional groups, allowing it to participate in diverse chemical transformations under specific conditions.

Mechanism of Action

Process

Zearalenone exerts its biological effects primarily through its action as an agonist at estrogen receptors (ERs). The mechanism involves:

  1. Binding to Estrogen Receptors: Zearalenone binds to both ER-alpha and ER-beta with varying affinities, mimicking natural estrogens.
  2. Gene Expression Modulation: Upon binding, it activates transcriptional pathways that lead to changes in gene expression associated with reproductive functions.
  3. Endocrine Disruption: The compound's estrogenic activity can disrupt normal hormonal signaling pathways, leading to reproductive disorders in animals and potential health risks in humans .

Data

Studies have shown that zearalenone can significantly impact reproductive health parameters in livestock, including altered follicular development and hormonal imbalances.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zearalenone is typically a white crystalline solid.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Zearalenone is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Approximately 155–157 °C.
  • pKa Values: The compound exhibits multiple pKa values due to its hydroxyl groups, influencing its ionization state at different pH levels.
Applications

Scientific Uses

Zearalenone has several applications in scientific research:

  1. Immunoassays: Used as a standard or immunogen in developing sensitive assays for detecting zearalenone residues in food products.
  2. Toxicological Studies: Investigated for its effects on reproductive health and endocrine function in animal models.
  3. Food Safety Testing: Employed in methods for monitoring zearalenone contamination in agricultural products .

Zearalenone remains a significant focus of research due to its implications for food safety, animal health, and potential human exposure risks associated with contaminated food sources.

Introduction to Zenvia as a Research Subject

Corporate Evolution: From Communications Provider to SaaS CX Leader

Zenvia's corporate evolution represents a textbook case of strategic repositioning through technological integration and visionary leadership. The company's transformation unfolded through three distinct strategic cycles:

  • Foundation and Expansion (2004-2018): Established 21 years ago with a mission to revolutionize customer-brand interactions, Zenvia initially focused on communication infrastructure. During this period, the company developed core competencies in omnichannel communication solutions, serving thousands of clients across Latin America [1] [3].

  • Customer Cloud Acceleration (2025-Present): The current strategic cycle focuses exclusively on scaling Zenvia Customer Cloud as the company's core business. This phase involves divesting non-core assets, restructuring operations for efficiency, and pursuing international expansion. The platform already serves approximately 5,700 companies (20% internationally), generating R$180-200 million in 2024 revenue with projected 25-30% growth for 2025 [1] [10].

Table: Zenvia Customer Cloud Performance Metrics

Performance Indicator2024 Results2025 ProjectionsGrowth Direction
Active Companies Served5,7007,125-7,41025-30% increase
International Customers20%>25%Expanding globally
Revenue GenerationR$180-200MR$225-260M25-30% growth
Gross MarginNot Disclosed68-70%Improving efficiency
Projected EBITDA MarginNeutral/NegativePositiveMoving to profitability

Theoretical Frameworks for Analyzing SaaS-Driven Business Transformations

The transformation of traditional enterprises into SaaS-focused entities like Zenvia can be effectively analyzed through several theoretical frameworks that illuminate different dimensions of this complex process:

  • Innovation Typology Framework: Research on innovation in emerging markets distinguishes between technology innovation (new technical capabilities) and strategy innovation (novel business models or market approaches). Studies indicate that publications emphasizing strategy innovation in emerging markets demonstrate 38% higher citation impact than those focused purely on technology innovation. Over time, the influence advantage of strategy innovation intensifies while technology innovation's impact diminishes. Zenvia exemplifies this pattern, with its 2025 strategic pivot prioritizing business model transformation (SaaS unification and PLG adoption) over isolated technological advances [7].

  • Resource Orchestration Theory: This framework examines how firms strategically structure resources (acquisitions), bundle capabilities (platform integration), and leverage market positions (geographic expansion). Zenvia's approach reflects sophisticated resource orchestration through its $100 million debt-to-equity conversion option, which created financial flexibility; workforce reduction optimizing human resources; and technology asset consolidation through the Customer Cloud integration. The company transformed $50 million in shareholder equity injections into platform development rather than maintaining legacy systems [2] [10].

  • SaaS Metric Optimization Framework: Essential SaaS performance metrics provide quantitative assessment tools for transformation success. Analysis reveals that Zenvia improved key indicators including:

  • Revenue Composition: Shifting from transaction-based CPaaS revenue to recurring SaaS models
  • Gross Margin Expansion: Targeting 68-70% gross margins for Customer Cloud versus 30.7% corporate average in 2024
  • Customer Acquisition Cost (CAC) Efficiency: Implementing Product-Led Growth (PLG) strategies to reduce acquisition costs
  • Internationalization Rate: Increasing non-Latin American customers from 20% toward 25%+ through borderless SaaS delivery [1] [6] [10]

Table: Theoretical Frameworks for SaaS Transformation Analysis

FrameworkCore ConceptsApplication to ZenviaStrategic Outcome
Innovation TypologyTechnology vs. Strategy innovation; Flow direction (in/to/from EMs)Prioritizing unified SaaS platform over discrete tech innovationsEnhanced market positioning through integrated CX solution
Resource OrchestrationStrategic structuring, bundling, and leveraging of resourcesDebt restructuring, workforce optimization, technology consolidationImproved operational efficiency and financial flexibility
SaaS Metrics OptimizationMRR, churn rate, CAC, LTV, gross marginTransition to recurring revenue; PLG adoption; margin expansionSustainable growth with path to profitability

The convergence of these frameworks reveals how Zenvia's transformation transcends technological enhancement to encompass fundamental restructuring of revenue models, customer relationships, and organizational architecture. The company exemplifies the "attract-to-nurture" workflow innovation that creates competitive barriers in the CX SaaS segment, moving beyond point solutions to comprehensive journey management [4] [7].

Methodological Approaches to Studying Tech Enterprises in Emerging Markets

Researching technology enterprises in emerging markets requires specialized methodological approaches that account for data limitations, market volatility, and institutional heterogeneity. Zenvia's transformation offers a case study in applying these methodologies:

  • Emerging Market Sizing Methodology: Traditional market sizing approaches prove inadequate for novel SaaS markets where historical data is scarce. The "peeling back the onion" method involves:
  • Starting with the broad customer experience software market ($50+ billion globally)
  • Removing non-applicable segments (non-AI solutions, non-unified platforms)
  • Applying demographic filters (Latin American focus with international expansion)
  • Incorporating pricing tier exclusions (premium SaaS solutions >$50,000/year)

This methodology reveals Zenvia's true addressable market beyond generic industry statistics. When applied to their Customer Cloud solution, the analysis must consider Latin America's rapidly expanding CX SaaS sector alongside the platform's internationalization potential. By 2024, Zenvia had captured approximately 5% of the region's enterprise CX software market, with potential to reach 8-10% by 2027 through PLG strategies and ecosystem partnerships [5] [10].

  • Innovation Flow Analysis: Research on innovation in emerging markets distinguishes three directional flows with distinct methodological requirements:
  • Innovation in EMs: Studies local adoption/adaptation (e.g., Zenvia's WhatsApp integration for Latin American franchise clients)
  • Innovation to EMs: Examines imported solutions (global CX models adapted regionally)
  • Innovation from EMs: Investigates globally exportable models (Zenvia Customer Cloud's international expansion)

Quantitative analysis reveals publications focusing on innovation in emerging markets demonstrate the strongest citation impact (42% above mean), while innovation from emerging markets shows increasing influence over time. Zenvia exemplifies this latter category as it transitions from market-specific solutions to exporting its unified CX platform internationally [7].

  • Longitudinal Transformation Tracking: Zenvia's restructuring requires multi-year performance assessment across financial, operational, and strategic dimensions:
  • Financial Resilience Metrics: Cash reserves ($27.7 million), undrawn credit lines ($20 million), liability management (60-month payment plan for M&A liabilities), and negative-to-positive EBITDA transition
  • Operational Efficiency Indicators: Workforce reduction impact (15% cut yielding R$30-35 million savings), G&A expense reduction (11.9% of revenue in 2024, down 4.1 percentage points)
  • Strategic Realignment Evidence: Revenue concentration in Customer Cloud (projected R$225-260 million in 2025), international customer growth trajectory (20% to 25%+), and ecosystem partnership development

This methodology reveals how Zenvia extended its operational runway to 3+ years through $116.9 million liquidity reserves while targeting debt-to-equity below 10% by 2026 [2] [10].

These methodological approaches collectively demonstrate how Zenvia balances emerging market constraints (volatile currencies, infrastructure gaps) with SaaS scalability advantages. The company's transformation offers a replicable model for technology enterprises navigating similar transitions in comparable economic contexts [5] [7].

Table: Methodologies for Studying Tech Enterprises in Emerging Markets

MethodologyData RequirementsApplication to ZenviaKey Findings
Emerging Market Sizing ("Peeling Back")Industry reports; Competitive analysis; Pricing tiersLatin America CX SaaS market with international expansion5% current market share; 8-10% target by 2027
Innovation Flow AnalysisPublication citations; Patent analysis; Market entry patternsWhatsApp integration; International customer acquisition20% international customers; Increasing innovation export
Longitudinal Transformation TrackingMulti-year financials; Operational metrics; Strategic milestonesDebt restructuring; Workforce optimization; SaaS revenue growth3+ year operational runway; Path to 10% debt-to-equity

Properties

CAS Number

634202-74-7

Product Name

Zenvia

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C38H49N3O3

Molecular Weight

595.8 g/mol

InChI

InChI=1S/C20H24N2O2.C18H25NO/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;6-7,12,15,17H,3-5,8-11H2,1-2H3/t13-,14?,19+,20-;15-,17+,18+/m01/s1

InChI Key

UZBODILCSLUHQR-JLMRSGIVSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Synonyms

AVP-923
dextromethorphan - quinidine combination
quinidine - dextromethorphan combination
Zenvia

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O

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